molecular formula C9H9BrN2O B13704546 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine

Cat. No.: B13704546
M. Wt: 241.08 g/mol
InChI Key: KKROFRQELNOKLM-UHFFFAOYSA-N
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Description

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom, an amine group, and a but-3-yn-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

    Reaction with But-3-yn-2-ol: The key step involves the reaction of 5-bromo-2-methylpyridin-3-amine with but-3-yn-2-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the but-3-yn-2-yloxy group allows for potential cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a base.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The but-3-yn-2-yloxy group can facilitate interactions with hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Lacks the but-3-yn-2-yloxy group, making it less versatile in certain chemical reactions.

    6-(But-3-yn-2-yloxy)pyridin-3-amine: Lacks the bromine atom, which limits its use in substitution reactions.

Uniqueness

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine is unique due to the presence of both the bromine atom and the but-3-yn-2-yloxy group, which allows for a wide range of chemical modifications and applications. This dual functionality makes it a valuable compound in synthetic chemistry and various research fields.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-6-but-3-yn-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H9BrN2O/c1-3-6(2)13-9-8(10)4-7(11)5-12-9/h1,4-6H,11H2,2H3

InChI Key

KKROFRQELNOKLM-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OC1=C(C=C(C=N1)N)Br

Origin of Product

United States

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